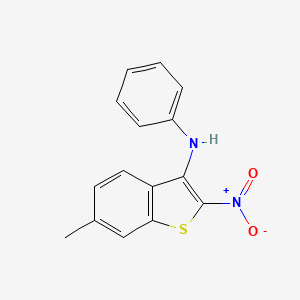![molecular formula C24H27ClN4O3S B15004651 5-{4-[(4-tert-butylphenyl)sulfonyl]piperazin-1-yl}-4-chloro-2-phenylpyridazin-3(2H)-one](/img/structure/B15004651.png)
5-{4-[(4-tert-butylphenyl)sulfonyl]piperazin-1-yl}-4-chloro-2-phenylpyridazin-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-{4-[(4-tert-butylphenyl)sulfonyl]piperazin-1-yl}-4-chloro-2-phenylpyridazin-3(2H)-one is a complex organic compound that belongs to the class of pyridazinone derivatives. This compound is characterized by its unique structure, which includes a pyridazinone core, a piperazine ring, and a sulfonyl group attached to a tert-butylphenyl moiety. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-{4-[(4-tert-butylphenyl)sulfonyl]piperazin-1-yl}-4-chloro-2-phenylpyridazin-3(2H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyridazinone core: This can be achieved by the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions.
Introduction of the piperazine ring: The piperazine ring can be introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the pyridazinone intermediate.
Attachment of the sulfonyl group: The sulfonyl group can be introduced by reacting the piperazine derivative with a sulfonyl chloride, such as 4-tert-butylbenzenesulfonyl chloride, under basic conditions.
Chlorination: The final step involves the chlorination of the pyridazinone core using reagents like thionyl chloride or phosphorus oxychloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like chromatography and crystallization.
化学反応の分析
Types of Reactions
5-{4-[(4-tert-butylphenyl)sulfonyl]piperazin-1-yl}-4-chloro-2-phenylpyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a sulfide.
Substitution: The chloro group in the pyridazinone core can be substituted with nucleophiles like amines or thiols, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Amines, thiols, dimethylformamide, elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Amino or thio derivatives of the pyridazinone core.
科学的研究の応用
5-{4-[(4-tert-butylphenyl)sulfonyl]piperazin-1-yl}-4-chloro-2-phenylpyridazin-3(2H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.
作用機序
The mechanism of action of 5-{4-[(4-tert-butylphenyl)sulfonyl]piperazin-1-yl}-4-chloro-2-phenylpyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with receptors: Binding to cellular receptors and altering signal transduction pathways.
Modulating gene expression: Affecting the expression of genes involved in inflammation, cell proliferation, and apoptosis.
類似化合物との比較
Similar Compounds
4-chloro-2-phenylpyridazin-3(2H)-one: Lacks the piperazine and sulfonyl groups, resulting in different chemical and biological properties.
5-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}-4-chloro-2-phenylpyridazin-3(2H)-one: Similar structure but with a methyl group instead of a tert-butyl group, leading to variations in steric and electronic effects.
5-{4-[(4-tert-butylphenyl)sulfonyl]piperazin-1-yl}-2-phenylpyridazin-3(2H)-one: Lacks the chloro group, which may affect its reactivity and biological activity.
Uniqueness
The uniqueness of 5-{4-[(4-tert-butylphenyl)sulfonyl]piperazin-1-yl}-4-chloro-2-phenylpyridazin-3(2H)-one lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activities. The presence of the tert-butyl group, sulfonyl group, and piperazine ring makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C24H27ClN4O3S |
|---|---|
分子量 |
487.0 g/mol |
IUPAC名 |
5-[4-(4-tert-butylphenyl)sulfonylpiperazin-1-yl]-4-chloro-2-phenylpyridazin-3-one |
InChI |
InChI=1S/C24H27ClN4O3S/c1-24(2,3)18-9-11-20(12-10-18)33(31,32)28-15-13-27(14-16-28)21-17-26-29(23(30)22(21)25)19-7-5-4-6-8-19/h4-12,17H,13-16H2,1-3H3 |
InChIキー |
ZNBAAOAPGPNWSH-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=C(C(=O)N(N=C3)C4=CC=CC=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[6,6-dimethyl-2,4-dioxo-1-(2-phenylethyl)-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]benzamide](/img/structure/B15004572.png)
![N-{4-[N-(3-fluorophenyl)-beta-alanyl]phenyl}methanesulfonamide](/img/structure/B15004586.png)
![2'-amino-2,5'-dioxo-1'-phenyl-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B15004600.png)
![2,5-Bis(3-methoxyphenyl)[1,3]thiazolo[5,4-d][1,3]thiazole](/img/structure/B15004601.png)
![[4-(3,5-Dimethoxybenzoylamino)-3,5-dimethylpyrazol-1-yl]acetic acid, ethyl ester](/img/structure/B15004603.png)
![N-[1-(Adamantan-1-YL)propyl]-2-[2-(4-amino-1,2,5-oxadiazol-3-YL)-1H-1,3-benzodiazol-1-YL]acetamide](/img/structure/B15004609.png)
![[2-Methyl-4-(naphthalen-1-yl)-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl](phenyl)methanone](/img/structure/B15004617.png)
![Ethyl 1-({2-[(methoxycarbonyl)amino]-1,3-thiazol-5-yl}methyl)piperidine-4-carboxylate](/img/structure/B15004630.png)
![N-(4-{2-[(3-methylphenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide](/img/structure/B15004632.png)

![4-[(3-Bromophenyl)(diphenylphosphoryl)methyl]morpholine](/img/structure/B15004650.png)
![5-(4-chlorophenyl)-3-(2-hydroxy-3-methoxyphenyl)-1-(1H-imidazol-4-ylmethyl)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B15004658.png)
![2-(8,9-diethoxy-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepin-4-yl)-3-methoxyphenol](/img/structure/B15004664.png)
![2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-methyl-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B15004670.png)
